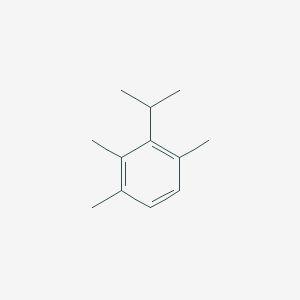
Trimethylcumene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylcumene, also known as 2,4,6-trimethylcumene, is an organic compound with the chemical formula C12H18. It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor. This compound is nearly insoluble in water but soluble in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
Trimethylcumene can be synthesized through various methods. One common synthetic route involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with propylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes. The use of zeolite catalysts is common in industrial production due to their high efficiency and selectivity. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Trimethylcumene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Trimethylbenzoic acid
Reduction: Trimethylcyclohexane
Substitution: Various substituted this compound derivatives
科学研究应用
Trimethylcumene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of trimethylcumene involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .
相似化合物的比较
Similar Compounds
- Mesitylene (1,3,5-trimethylbenzene)
- Pseudocumene (1,2,4-trimethylbenzene)
- Hemimellitene (1,2,3-trimethylbenzene)
Uniqueness
Trimethylcumene is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to mesitylene, pseudocumene, and hemimellitene, this compound has distinct reactivity in electrophilic substitution reactions and different solubility characteristics .
属性
CAS 编号 |
33991-29-6 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1,2,4-trimethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)7-6-9(3)11(12)5/h6-8H,1-5H3 |
InChI 键 |
CKLMZXZZNILPFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















